6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate 4-methylbenzoic acid [6-[[[5-[[cyclopropyl(oxo)methyl]amino]-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-3-pyranyl] ester is a benzoate ester.
Brand Name: Vulcanchem
CAS No.: 877650-74-3
VCID: VC4625729
InChI: InChI=1S/C20H17N3O5S2/c1-11-2-4-13(5-3-11)18(26)28-16-9-27-14(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22,25)
SMILES: CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Molecular Formula: C20H17N3O5S2
Molecular Weight: 443.49

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate

CAS No.: 877650-74-3

Cat. No.: VC4625729

Molecular Formula: C20H17N3O5S2

Molecular Weight: 443.49

* For research use only. Not for human or veterinary use.

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate - 877650-74-3

Specification

CAS No. 877650-74-3
Molecular Formula C20H17N3O5S2
Molecular Weight 443.49
IUPAC Name [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Standard InChI InChI=1S/C20H17N3O5S2/c1-11-2-4-13(5-3-11)18(26)28-16-9-27-14(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22,25)
Standard InChI Key NHDDLLUQIKTIAC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4

Introduction

The compound 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule that combines various functional groups, including a pyran ring, a thiadiazole ring, and a benzoate moiety. This compound is not explicitly documented in the provided search results, but its structure can be inferred from related compounds like 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate, which is detailed in PubChem .

Molecular Formula and Weight

Although the exact molecular formula and weight of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate are not provided in the search results, we can estimate them based on similar compounds. For instance, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate has a molecular weight of 447.5 g/mol .

Synthesis and Preparation

The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiadiazole ring, the attachment of the cyclopropaneamido group, and the incorporation of the pyran and benzoate moieties. Common methods involve condensation reactions and the use of commercially available starting materials.

Biological Activity and Applications

While specific biological activity data for 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate are not available, compounds with similar structures often exhibit potential as pharmaceuticals, such as anti-inflammatory agents or enzyme inhibitors. For example, compounds containing thiadiazole rings have been studied for their anti-inflammatory properties .

Research Findings and Future Directions

Given the lack of specific information on this compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and mass spectrometry would be essential for confirming its structure, while in silico docking studies could provide insights into its potential biological activities.

Data Table: Comparison of Related Compounds

CompoundMolecular WeightBiological Activity
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate447.5 g/molNot specified
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedPotential 5-LOX inhibitor
2-Acetylamino-5-sodiosulfamoyl-1,3,4-thiadiazole244.220 g/molNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator